2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one
Description
The compound “2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one” is a structurally modified benzofuranone derivative. Its core consists of a 3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one scaffold, a bicyclic system with a ketone group at position 4 and a methyl substituent at position 3 . At position 2 of the benzofuranone ring, a 4-benzylpiperazine moiety is attached via a carbonyl group. This substitution introduces a bulky, nitrogen-rich pharmacophore, likely enhancing interactions with biological targets such as receptors or enzymes.
Properties
Molecular Formula |
C21H24N2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one |
InChI |
InChI=1S/C21H24N2O3/c1-15-19-17(24)8-5-9-18(19)26-20(15)21(25)23-12-10-22(11-13-23)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3 |
InChI Key |
XWDFKBNKXAAAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps. One common method includes the reductive amination of a benzofuran derivative with a benzylpiperazine compound. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The benzyl and piperazine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets. The piperazine ring and benzofuran core are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound’s 4-benzylpiperazine substituent introduces significant steric bulk compared to the unsubstituted core . This may reduce solubility but improve receptor-binding specificity.
Molecular Weight and Functional Groups: The target compound (353.44 g/mol) has a higher molecular weight than both the core (136.15 g/mol) and the oxime derivative (317.80 g/mol), primarily due to the benzylpiperazine group. The oxime (-NOH) group in the derivative could enhance metabolic stability or chelation properties, whereas the target compound’s carbonyl-piperazine linkage may favor hydrogen bonding.
Purity and Synthesis: Both the core and oxime derivative are reported with ≥95% purity, suggesting robust synthetic protocols. No purity data are available for the target compound.
Research Findings and Implications
While the provided evidence lacks direct pharmacological or biochemical studies on the target compound, structural comparisons suggest the following hypotheses:
- Biological Activity : The benzylpiperazine moiety in the target compound is commonly associated with serotonin receptor modulation, as seen in analogues like trazodone .
- Solubility Challenges : The bulky substituent may reduce aqueous solubility compared to the smaller oxime derivative, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
